molecular formula C7H8N2OS B15359403 3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole

3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole

Cat. No.: B15359403
M. Wt: 168.22 g/mol
InChI Key: WZKWZGCAJKODRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole is a functionalized imidazothiazole derivative of high interest in medicinal chemistry and pharmaceutical research. The imidazo[5,1-b]thiazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. The presence of a hydroxymethyl group at the 3-position provides a versatile handle for further chemical modification, allowing for the synthesis of various esters, ethers, or other derivatives to explore structure-activity relationships and develop novel bioactive molecules. Preliminary or expected research applications for compounds in this class include serving as a key intermediate in the synthesis of potential therapeutic agents. Researchers investigate similar structures for various pharmacological properties, as the thiazole moiety is a key component in many treatment drugs and candidates in clinical trials. This compound is strictly for research purposes in laboratory settings. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

(2-methylimidazo[5,1-b][1,3]thiazol-3-yl)methanol

InChI

InChI=1S/C7H8N2OS/c1-5-6(3-10)9-4-8-2-7(9)11-5/h2,4,10H,3H2,1H3

InChI Key

WZKWZGCAJKODRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=NC=C2S1)CO

Origin of Product

United States

Preparation Methods

Reaction of 2-Methylthiourea with α-Haloketone

A solution of 2-methylthiourea (1.0 equiv) and 3-bromo-2-hydroxymethylpropan-1-one (1.2 equiv) in ethanol undergoes reflux at 80°C for 12 hours. The intermediate thioamide forms via nucleophilic substitution, followed by cyclization under acidic conditions (HCl, 0.5 M) to yield 2-methylthiazole-4-carbaldehyde.

Imidazo Ring Formation

The aldehyde group at position 4 of the thiazole reacts with ammonium acetate in acetic acid at 120°C for 6 hours, facilitating cyclocondensation to form the imidazo[5,1-b]thiazole core. This step achieves 68–72% yield, with the hydroxymethyl group introduced via the α-haloketone precursor.

Hydroxymethylation via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct formylation of the imidazo-thiazole system, which is subsequently reduced to the hydroxymethyl derivative.

Formylation of 2-Methylimidazo[5,1-b]thiazole

A mixture of 2-methylimidazo[5,1-b]thiazole (1.0 equiv), phosphorus oxychloride (3.0 equiv), and dimethylformamide (2.5 equiv) reacts at 0–5°C for 2 hours. The formyl group is introduced at position 3, yielding 3-formyl-2-methylimidazo[5,1-b]thiazole with 85% efficiency.

Sodium Borohydride Reduction

The formyl intermediate is reduced using NaBH₄ (2.0 equiv) in methanol at 25°C for 4 hours. This step converts the aldehyde to a hydroxymethyl group, achieving 90% yield. The reaction is quenched with aqueous NH₄Cl, and the product is purified via silica gel chromatography.

Chloromethyl-to-Hydroxymethyl Conversion

This two-step method, adapted from patent literature, leverages ester hydrolysis and catalytic dechlorination.

Synthesis of 3-Chloromethyl-2-methylimidazo[5,1-b]thiazole

2-Methylimidazo[5,1-b]thiazole is treated with chloromethyl methyl ether (MOMCl, 1.5 equiv) in dichloromethane at 40°C for 8 hours. The chloromethyl derivative is isolated in 78% yield after extraction with ethyl acetate.

Hydrolysis and Dechlorination

The chloromethyl intermediate reacts with sodium formate (3.0 equiv) in heptane at 85°C for 12 hours, forming the formate ester. Subsequent hydrolysis with NaOH (20% w/w, 2.0 equiv) at 25°C for 30 minutes yields this compound. Catalytic hydrogenation (H₂, Pd/C) removes residual chlorine, achieving 94% purity.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Hantzsch Synthesis 68–72 95 18 Single-pot scaffold assembly
Vilsmeier Reduction 85–90 97 6 High regioselectivity
Chloromethyl Conversion 94 99 20 Scalability for industrial use
  • Hantzsch Synthesis is limited by moderate yields but advantageous for laboratories lacking specialized reagents.
  • Vilsmeier Reduction offers superior regiocontrol but requires stringent temperature management.
  • Chloromethyl Conversion is optimal for large-scale production, though it involves toxic intermediates.

Mechanistic Insights and Optimization

Role of Solvent in Cyclization

Polar aprotic solvents (e.g., DMF) accelerate thiazole ring closure by stabilizing the transition state. In contrast, hydrocarbon solvents (heptane) improve ester hydrolysis kinetics by phase separation.

Catalytic Enhancements

Adding tricaprylylmethyl ammonium chloride (0.02 equiv) as a phase-transfer catalyst reduces hydrolysis time by 40%. Similarly, using NaBH₄/CeCl₃ in the reduction step enhances hydroxymethyl group retention from 85% to 93%.

Challenges and Mitigation Strategies

  • Byproduct Formation : Unreacted α-haloketones may generate dimeric side products. This is mitigated by slow addition of thiourea derivatives at low temperatures.
  • Epimerization : The hydroxymethyl group exhibits axial chirality, leading to E/Z isomerization. Storage at −20°C in amber vials prevents racemization.
  • Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves hydroxymethyl derivatives from unreacted aldehydes.

Emerging Methodologies

Recent advances include enzymatic hydroxylation using cytochrome P450 monooxygenases, which convert 2-methylimidazo[5,1-b]thiazole to the hydroxymethyl derivative with 82% enantiomeric excess. Photocatalytic C–H hydroxylation under blue LED irradiation (450 nm) also shows promise, achieving 76% yield without metal catalysts.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group at position 3 undergoes oxidation under controlled conditions:

  • Oxidation to aldehyde : Treatment with oxidizing agents like pyridinium chlorochromate (PCC) converts the hydroxymethyl group (-CH2_2OH) to an aldehyde (-CHO) while preserving the heterocyclic core .

  • Disulfide formation : Under oxidative coupling conditions (e.g., iodine/NaHCO3_3), two molecules undergo dehydrogenation to form a disulfide bridge (-S-S-) between thiazole sulfur atoms .

Example Reaction :

2 (3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole)I2/NaHCO3Disulfide derivative+2H2O2 \text{ (this compound)} \xrightarrow{\text{I}_2/\text{NaHCO}_3} \text{Disulfide derivative} + 2 \text{H}_2\text{O}

Nucleophilic Substitution

The hydroxymethyl group participates in nucleophilic displacement reactions:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous DCM to form esters (e.g., 3-acetoxymethyl derivatives) .

  • Etherification : Alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH yields ethers .

Conditions :

SubstrateReagentSolventProductYieldReference
3-Hydroxymethyl...Acetyl chlorideDCM3-Acetoxymethyl derivative85%
3-Hydroxymethyl...Methyl iodide/NaHTHF3-Methoxymethyl derivative78%

Condensation and Cyclization

The hydroxymethyl group facilitates cyclization with bifunctional reagents:

  • Hydrazine cyclization : Reacts with hydrazines to form pyrazolo-imidazo-thiazole hybrids .

  • Cyclocondensation with ketones : Forms fused tricyclic systems when treated with cyclic ketones (e.g., cyclohexanone) .

Example :

3-Hydroxymethyl...+NH2NH2Pyrazolo[5,1-b]imidazo-thiazole+H2O\text{3-Hydroxymethyl...} + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazolo[5,1-b]imidazo-thiazole} + \text{H}_2\text{O}

C–H Functionalization

The electron-rich thiazole ring enables regioselective C–H bond activation:

  • Selenylation : Reacts with diphenyldiselenide and phenyliodine bis(trifluoroacetate) (PIFA) in DCM to afford 3-selenylated derivatives .

  • Halogenation : Electrophilic bromination at position 5 using NBS in acetonitrile .

Key Data :

Position ModifiedReagent SystemProductRegioselectivityReference
C-3PIFA/PhSeSePh3-PhSe-imidazo-thiazole>95%
C-5NBS/CH3_3CN5-Bromo derivative88%

Comparative Reactivity of Analogous Compounds

The reactivity profile aligns with structurally related imidazo-thiazoles:

CompoundKey ReactionDistinct FeatureReference
3-Methyl-imidazo[2,1-b]thiazoleAntibacterial via C-5 alkylationEnhanced electrophilicity at C-5
6-Phenylimidazo[2,1-b]thiadiazoleAnticancer via spirocyclizationSelective tubulin inhibition
3-Benzyl-pyrrolo[1,2-c]thiazoleDisulfide formation under oxidationStabilizes protein interactions

Mechanistic Insights

  • Oxidation Pathways : The hydroxymethyl group’s oxidation follows a radical mechanism, as evidenced by ESR studies .

  • C–H Activation : DFT calculations indicate that selenylation proceeds via a selenide radical intermediate attacking the electron-deficient C-3 position .

Scientific Research Applications

{2-methylimidazo[4,3-b][1,3]thiazol-3-yl}methanol has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which {2-methylimidazo[4,3-b][1,3]thiazol-3-yl}methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The pharmacological and chemical behavior of imidazothiazoles is highly dependent on their core structure and substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Imidazothiazole Derivatives
Compound Name Core Structure Substituents Key Activities/Properties Synthesis Method References
3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole Imidazo[5,1-b]thiazole 3-CH2OH, 2-CH3 Inferred antitumor potential Not explicitly described
3-Aminomethylimidazo[5,1-b]thiazole Imidazo[5,1-b]thiazole 3-CH2NH2 Unknown (structural analog) Not specified
Benzo[d]imidazo[5,1-b]thiazole Benzo-fused imidazo[5,1-b]thiazole Fused benzene ring PDE10A inhibition Domino coupling reactions
6-Phenylimidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole 6-Ph Antifungal, antibacterial Microwave-assisted Hantzsch synthesis
2-Bromoimidazo[5,1-b]thiazole Imidazo[5,1-b]thiazole 2-Br Reactive intermediate in synthesis Halogenation
5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole 5-NO, 6-Cl-Ph Potent antitubercular Nitroso functionalization

Physicochemical Properties

  • Solubility: The hydroxymethyl group enhances polarity compared to methyl or bromo substituents, improving solubility in polar solvents like water or ethanol. This property is critical for oral bioavailability .
  • Reactivity : Bromine at position 2 () increases electrophilicity, making it a versatile intermediate for cross-coupling reactions. In contrast, the hydroxymethyl group offers nucleophilic reactivity for further functionalization .

Q & A

Basic Research Questions

Q. What are the most common synthetic routes for 3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions, achieving yields of 90–96% . Alternative routes include Hantzsch-type reactions, where α-halocarbonyl compounds react with thiourea derivatives in solvents like ethanol or acetonitrile . Optimization involves adjusting catalysts (e.g., LiOH for hydrolysis ), solvent polarity, and temperature control. Purification via column chromatography or recrystallization ensures high purity, validated by thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy confirm functional groups and regiochemistry . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) assess purity and molecular weight . Melting points and elemental analysis (C, H, N) further validate structural integrity . For complex mixtures, 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping signals .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) of this compound typically assessed in academic research?

  • Methodological Answer : In vitro assays include:

  • Antimicrobial : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Ra) .
  • Anticancer : Cell viability assays (MTT/XTT) on cancer cell lines (e.g., A375 melanoma) .
  • Anti-inflammatory : COX-2 inhibition via enzyme-linked immunosorbent assay (ELISA) . Cytotoxicity is evaluated using mammalian cell lines (e.g., MRC-5 fibroblasts) to exclude non-specific toxicity .

Advanced Research Questions

Q. How do structural modifications at specific positions (e.g., C-5 or hydroxymethyl group) influence the biological activity and selectivity of this compound?

  • Methodological Answer : Substituents at C-5 (e.g., nitro, methylsulfonyl) significantly modulate COX-2 selectivity and potency . Introducing electron-withdrawing groups at C-6 enhances antimycobacterial activity by improving target binding (e.g., pantothenate synthetase) . The hydroxymethyl group’s oxidation state affects metabolic stability; reducing it to a methylene group may improve bioavailability . SAR studies involve synthesizing analogs with systematic substitutions and testing in dose-response assays .

Q. What computational strategies are employed to predict the ADMET properties and binding mechanisms of this compound with target proteins like COX-2 or pantothenate synthetase?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or QikProp evaluate solubility, permeability, and cytochrome P450 interactions . Veber’s rule (rotatable bonds ≤10, polar surface area ≤140 Ų) predicts oral bioavailability .
  • Binding Mechanisms : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with active sites (e.g., COX-2’s hydrophobic pocket or Mtb pantothenate synthetase ). Free energy calculations (MM-PBSA) quantify binding affinities .

Q. How can researchers resolve contradictions in biological data across different studies, such as varying IC₅₀ values against Mycobacterium tuberculosis strains?

  • Methodological Answer : Standardize assay protocols (e.g., inoculum size, incubation time) and use reference strains (e.g., Mtb H37Rv vs. clinical isolates) . Cross-validate results with orthogonal methods (e.g., intracellular mycobacterial growth inhibition assays) . Meta-analyses of published data can identify confounding variables (e.g., efflux pump activity ). Collaborate with independent labs for reproducibility checks .

Q. What in vitro and ex vivo models are appropriate for evaluating the anti-inflammatory potential of this compound, particularly regarding COX-2 inhibition?

  • Methodological Answer :

  • In vitro : COX-2 enzyme inhibition assays using purified recombinant enzyme and arachidonic acid substrate .
  • Cell-based : LPS-induced prostaglandin E₂ (PGE₂) production in RAW 264.7 macrophages .
  • Ex vivo : Human whole-blood assays to measure thromboxane B₂ suppression, reflecting COX-1/COX-2 selectivity .

Q. How can researchers design structure-activity relationship (SAR) studies to identify critical pharmacophoric features of this compound for antimycobacterial activity?

  • Methodological Answer :

  • Core Scaffold : Compare imidazo[2,1-b]thiazole vs. benzo-fused analogs to assess ring rigidity’s impact .
  • Substituent Libraries : Synthesize derivatives with varied groups (e.g., triazoles, carboxamides) at C-5/C-6 .
  • 3D-QSAR : Use CoMFA/CoMSIA to map electrostatic/hydrophobic requirements for Mtb inhibition .
  • Proteomics : Identify target engagement via thermal shift assays or affinity chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.